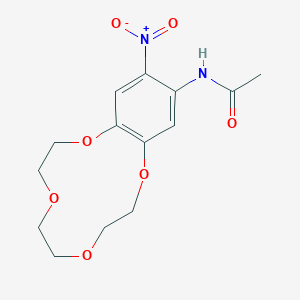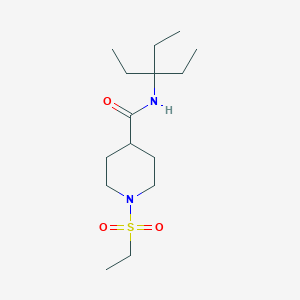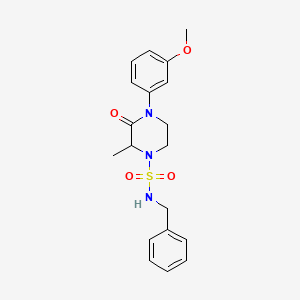![molecular formula C15H14ClNO5S B5398628 methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5398628.png)
methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate selectively inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC. The exact mechanism of action of methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is still under investigation.
Biochemical and Physiological Effects:
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a highly selective inhibitor of PKC and has been extensively used in scientific research. It has several advantages such as its high potency, selectivity, and ease of use. However, it also has some limitations such as its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of exposure to methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate in lab experiments.
Direcciones Futuras
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has several potential future directions in scientific research. It could be further investigated for its therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease. It could also be used in combination with other drugs to enhance their therapeutic effects. In addition, further studies are needed to investigate the exact mechanism of action of methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate and its potential off-target effects.
Conclusion:
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. It is a selective inhibitor of the PKC family of enzymes and has potential therapeutic applications in various diseases. However, careful consideration should be given to its potential toxicity and off-target effects in lab experiments. Further studies are needed to investigate its exact mechanism of action and its potential future directions in scientific research.
Métodos De Síntesis
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is synthesized by reacting 5-chloro-2-methoxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to give the final product.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 4-(benzenesulfonamido)-5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-21-14-9-13(12(16)8-11(14)15(18)22-2)17-23(19,20)10-6-4-3-5-7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQVSNRZXZYCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
![1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398582.png)

![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide hydrochloride](/img/structure/B5398605.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398609.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398616.png)
![1-(cyclobutylcarbonyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5398632.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)
